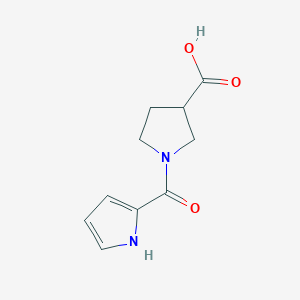
1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring both pyrrole and pyrrolidine rings. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyrrole-2-carboxylic acid with a suitable amine can yield the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the use of catalysts to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxaldehyde, while reduction can produce pyrrolidine-3-methanol .
Scientific Research Applications
1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the pyrrole ring.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, altering its reactivity and biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine, used in different contexts due to its unique properties.
Uniqueness
1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both pyrrole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-(1H-pyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(8-2-1-4-11-8)12-5-3-7(6-12)10(14)15/h1-2,4,7,11H,3,5-6H2,(H,14,15) |
InChI Key |
CGGQFBFZLPONNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


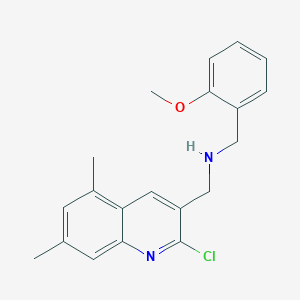
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B12997675.png)
![1-(Chloromethyl)-3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12997677.png)
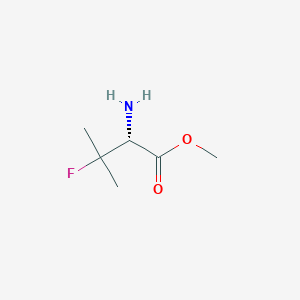
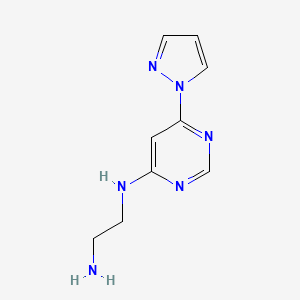
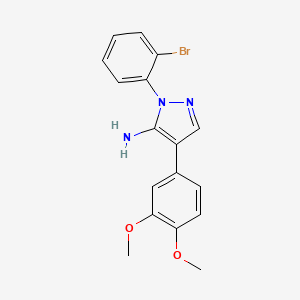
![3-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B12997700.png)
![(4S)-3-[(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12997703.png)
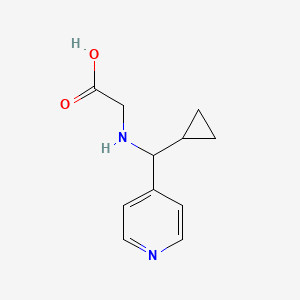
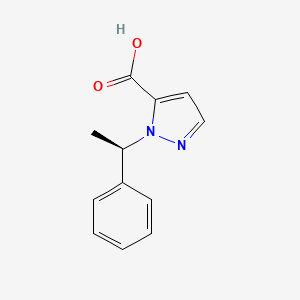
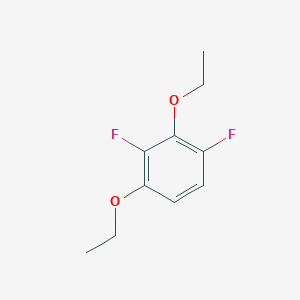
![4-Methylthieno[2,3-b]pyridin-3-amine](/img/structure/B12997722.png)


